molecular formula C21H20N4O2S B2587493 N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 876558-76-8

N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2587493
CAS No.: 876558-76-8
M. Wt: 392.48
InChI Key: WOJPXMQPLGAXEU-UHFFFAOYSA-N
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Description

The compound N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A tetrahydrofuran (oxolane) methyl group at the N-position.
  • A triazatetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaenyl) with a sulfanyl (thioether) linkage to the acetamide backbone. The triazatetracyclic system and sulfur moiety may enhance binding affinity to biological targets, such as enzymes or receptors, by enabling hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(22-12-14-6-5-11-27-14)13-28-21-24-16-8-2-1-7-15(16)20-23-17-9-3-4-10-18(17)25(20)21/h1-4,7-10,14H,5-6,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJPXMQPLGAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxolan-2-ylmethyl precursor, followed by the introduction of the triazatetracyclo heptadeca moiety through a series of cyclization and substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazatetracyclo heptadeca framework allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Sulfur vs. Oxygen: The sulfanyl group may improve solubility and redox reactivity compared to oxygen-based thiazolidinone derivatives ().

Synthetic Routes : Multicomponent reactions (e.g., Ugi) are common for acetamide derivatives, as seen in , suggesting a feasible pathway for the target compound .

Bioactivity and Pharmacological Potential

Table 2: Inferred Bioactivity Based on Structural Analogues
Compound Name (ID Reference) Known/Predicted Bioactivity Mechanism of Action (Inferred)
Target Compound Predicted: Antimicrobial, kinase inhibition Triazatetracyclic core may disrupt protein-DNA interactions
Colchicine () Anti-inflammatory, microtubule inhibition Binds tubulin, preventing polymerization
Thiazolidinone acetamides () Antimicrobial, anticancer Thioether group enhances membrane penetration
Research Findings:
  • Lumping Strategy : The target compound’s physicochemical properties (e.g., logP, polarity) may align with heterocyclic acetamides, enabling predictive modeling for toxicity and efficacy .
  • Hit Dexter 2.0 Predictions : Computational tools classify such compounds as "dark chemical matter" or bioactive hits, depending on substituent groups .

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